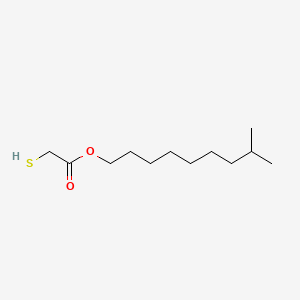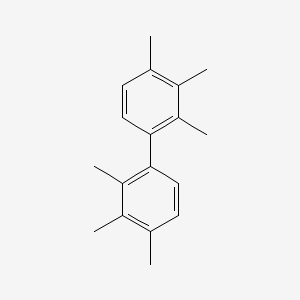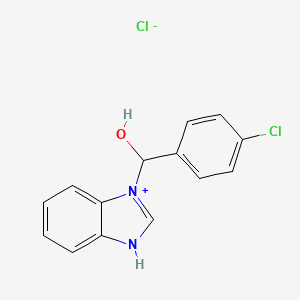![molecular formula C14H8Cl6 B13760881 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene CAS No. 68631-02-7](/img/structure/B13760881.png)
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the chlorination of 1,2,2,2-tetrachloroethane in the presence of a catalyst. Industrial production methods may involve large-scale chlorination processes with stringent controls to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations are being conducted into its potential therapeutic uses, although its toxicity is a concern.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but its high reactivity due to the presence of multiple chlorine atoms plays a significant role .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene include:
1,1,2,2-Tetrachloroethane: Used as an industrial solvent and in the production of other chemicals.
1,1,1,2-Tetrachloroethane: An isomer with different physical and chemical properties.
2-Chlorobenzotrichloride: Another chlorinated benzene derivative with distinct applications
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Further research into its properties and applications will continue to uncover its full potential.
Propriétés
Numéro CAS |
68631-02-7 |
|---|---|
Formule moléculaire |
C14H8Cl6 |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
1-chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H8Cl6/c15-11-7-3-1-5-9(11)13(17,14(18,19)20)10-6-2-4-8-12(10)16/h1-8H |
Clé InChI |
GPYBXJIOGFTXRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
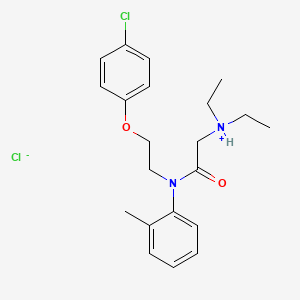

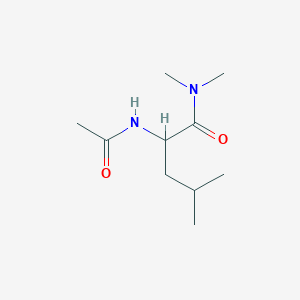
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
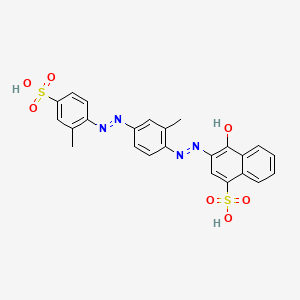
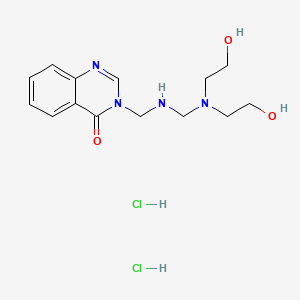
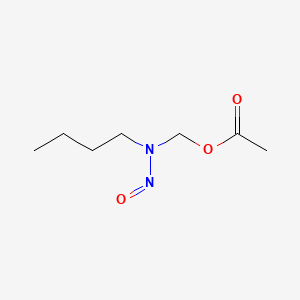
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
